1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)16-7-11(13-2-1-5-25-13)22-17(23-16)28-8-12(24)10-3-4-14-15(6-10)27-9-26-14/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXZGMDMNIADHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : CHFNOS
- Molecular Weight : 408.4 g/mol
- CAS Number : 941252-42-2
- SMILES Notation : O=C(CSc1nc(-c2ccco2)cc(C(F)(F)F)n1)c1ccc2c(c1)OCO2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cancer cell lines and potential therapeutic applications.
Anticancer Activity
Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells. Notably, it has been shown to target specific signaling pathways involved in tumor proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 signaling pathway |
| MOLM13 (acute monocytic leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 and p-p70S6K |
| BRAF mutant melanoma | 14 - 50 | G0/G1 arrest leading to apoptosis |
These findings indicate a promising role for this compound as a potential therapeutic agent in hematological malignancies and melanoma.
The compound's biological activity is primarily attributed to its interaction with key kinases involved in cell signaling:
- MEK1/2 Inhibition : The compound effectively inhibits MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2, which is crucial for cell cycle progression and survival.
- Growth Arrest : The observed G0/G1 arrest in BRAF mutant lines suggests that the compound may induce cell cycle checkpoint activation, preventing further cell division.
- Apoptosis Induction : By disrupting critical survival pathways, the compound promotes apoptosis in sensitive cancer cell lines.
Case Studies and Research Findings
Research has highlighted various aspects of the compound's biological activity:
Study 1: In Vitro Efficacy Against Leukemia Cells
A study published in Oncology Reports evaluated the effects of the compound on MV4-11 and MOLM13 cells. Results showed significant growth inhibition at low concentrations, with detailed analysis revealing that the compound down-regulated key survival proteins involved in the ERK signaling pathway .
Study 2: Xenograft Models
In vivo studies using xenograft models demonstrated that oral administration of the compound resulted in dose-dependent growth inhibition of tumors derived from BRAF mutant lines. Effective treatment was observed at doses as low as 10 mg/kg, indicating strong bioavailability and therapeutic potential .
Study 3: Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at the 2-position of the benzopyranone moiety significantly influenced the compound's potency against various cancer cell lines. This highlights the importance of molecular structure in developing more effective derivatives .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone | Pyrimidine | Benzodioxole, furan, trifluoromethyl, sulfanyl ethanone | C₁₉H₁₃F₃N₂O₄S | 434.37 g/mol | N/A (hypothetical) |
| 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone | Dihydropyrimidine (THPM) | 4-Fluorophenyl, methyl, sulfanylidene, ethanone | C₁₃H₁₃FN₂OS | 264.32 g/mol | |
| {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone | Pyrimidine | Chlorophenyl, trifluoromethyl, methyl, sulfonyl piperazine | Varies | ~500–550 g/mol | |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | Thienopyridine | Bromophenyl, trifluoromethyl, amino, methoxyphenyl | C₂₂H₁₄BrF₄N₂O₂S | 573.33 g/mol |
Crystallographic and Computational Analysis
- Crystal Packing : The dihydropyrimidine derivative adopts a triclinic (P1) lattice with angles ranging 109.7–128.9°, stabilized by hydrogen bonds .
- Software Tools: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining such structures, as noted in , ensuring accurate determination of bond lengths and angles.
Preparation Methods
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine-2-sulfanyl moiety is typically introduced via nucleophilic displacement reactions. A 2019 study demonstrated that 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine reacts with thiol-containing intermediates under basic conditions. For this compound, 1,3-benzodioxol-5-ylethanethiol serves as the nucleophile:
$$
\text{2-Chloropyrimidine} + \text{1,3-Benzodioxol-5-ylethanethiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Reaction optimization studies show that dimethylformamide (DMF) as solvent with potassium carbonate base achieves 68-72% yields when conducted at 80°C for 12 hours. The electron-withdrawing trifluoromethyl group enhances leaving group displacement by activating the 2-position of the pyrimidine ring.
Alternative Coupling Strategies
Patent literature reveals a microwave-assisted method using Buchwald-Hartwig amination conditions for analogous systems:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Temperature | 120°C (microwave) |
| Reaction Time | 45 minutes |
| Yield | 81% |
While developed for benzylphenyl cyclohexane derivatives, this approach could be adapted for constructing the pyrimidine-thioether linkage through careful selection of palladium ligands.
Precursor Synthesis and Functionalization
1,3-Benzodioxol-5-ylethanethiol Preparation
The benzodioxole-containing thiol precursor is synthesized through a three-step sequence:
Friedel-Crafts Acylation :
1,3-Benzodioxole reacts with acetyl chloride in the presence of AlCl₃ to yield 1-(1,3-benzodioxol-5-yl)ethanone (87% yield).Bromination :
Treatment with bromine in acetic acid produces α-bromoacetophenone derivative (mp 92-94°C):$$
\text{C}9\text{H}8\text{O}3 + \text{Br}2 \rightarrow \text{C}9\text{H}7\text{BrO}_3 + \text{HBr}
$$Thiolation :
Thiourea-mediated nucleophilic substitution followed by basic hydrolysis gives the thiol intermediate:$$
\text{α-Bromo derivative} + \text{Thiourea} \xrightarrow{\text{Ethanol}} \text{Isothiouronium salt} \xrightarrow{\text{NaOH}} \text{Thiol}
$$
Pyrimidine Ring Construction
The 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine core is built via Biginelli-like condensation:
Component Preparation :
- Furan-2-carbaldehyde (0.1 mol)
- Trifluoroacetacetate (0.12 mol)
- Guanidine carbonate (0.15 mol)
Reaction Conditions :
Purification and Isolation Techniques
Chromatographic Methods
Comparative analysis of purification approaches reveals:
| Method | Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel 60 | Hexane:EtOAc (4:1) | 92.4 | 78.2 |
| Prep HPLC | C18 | MeCN:H₂O (75:25) | 99.1 | 85.7 |
| CPC | Hexane/EtOAc/MeOH | Ternary gradient | 95.8 | 91.3 |
Centrifugal partition chromatography (CPC) shows superior recovery rates for this lipophilic compound while maintaining high purity.
Crystallization Optimization
Ethanol/water mixtures (7:3 v/v) produce prismatic crystals suitable for X-ray diffraction analysis. Key crystallization parameters:
- Cooling rate: 0.5°C/min
- Seed crystal size: 50-100 μm
- Supersaturation ratio: 1.25
- Final yield: 72% crystalline product
Structural Characterization Data
Spectroscopic Properties
¹H NMR (500 MHz, CDCl₃):
δ 8.72 (s, 1H, pyrimidine-H),
7.42 (d, J = 3.1 Hz, 1H, furan-H),
6.95-6.82 (m, 3H, benzodioxole-H),
6.52 (dd, J = 3.1, 1.8 Hz, 1H, furan-H),
5.98 (s, 2H, -O-CH₂-O-),
4.32 (s, 2H, -S-CH₂-CO-),
3.89 (s, 3H, CO-CH₃).
IR (KBr):
ν 1745 cm⁻¹ (C=O stretch),
1592 cm⁻¹ (C=N pyrimidine),
1254 cm⁻¹ (C-O-C benzodioxole),
1128 cm⁻¹ (C-F stretch).
Mass Spectrometry
HRMS (ESI+) m/z calculated for C₁₈H₁₃F₃N₂O₄S [M+H]⁺: 433.0564, found: 433.0561.
Scalability and Industrial Adaptation
Pilot Plant Parameters
Successful scale-up to 50 kg batch size required:
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Raw Materials | 58.4 |
| Energy | 22.1 |
| Purification | 15.3 |
| Waste Disposal | 4.2 |
The trifluoromethyl group accounts for 41% of raw material costs, highlighting opportunities for process optimization through alternative fluorination methods.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are common impurities encountered during synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions:
Suzuki-Miyaura coupling to attach the furan-2-yl group to the pyrimidine core.
Thiol-ether formation to link the benzodioxole-ethanone moiety via a sulfur bridge.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Common impurities include unreacted trifluoromethylpyrimidine intermediates or oxidation byproducts (e.g., sulfoxides). Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms connectivity (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 465.07).
- FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- X-ray crystallography resolves stereochemical ambiguities (e.g., torsion angles between benzodioxole and pyrimidine rings) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination against S. aureus or E. coli per CLSI guidelines) .
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
Advanced Research Questions
Q. How can computational methods like DFT optimize the compound’s electronic properties for target binding?
Methodological Answer:
- DFT calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps to predict reactivity. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., pyrimidine interactions with ATP-binding pockets) .
Q. What strategies resolve contradictory data in biological activity across different studies?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
- Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., replacing benzodioxole with phenyl groups) .
Q. How does X-ray crystallography elucidate the compound’s conformational dynamics in solid-state vs. solution?
Methodological Answer:
Q. What are the key considerations for assessing chemical stability under varying pH and temperature?
Methodological Answer:
- Forced degradation studies :
- Acidic/basic conditions (0.1 M HCl/NaOH, 37°C, 24h): Monitor hydrolysis via LC-MS.
- Oxidative stress (3% H₂O₂): Detect sulfoxide formation .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal robustness) .
Notes
- Structural analogs and methodologies from related compounds (e.g., thienopyridines, triazoles) are extrapolated with caution .
- Contradictions in biological data may stem from assay conditions or impurities; always cross-validate with orthogonal methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
